5-Iodoquinazolin-4(3H)-one

Descripción general

Descripción

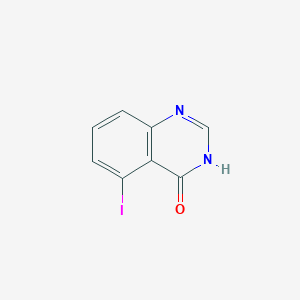

5-Iodoquinazolin-4(3H)-one: is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that contain a fused benzene and pyrimidine ring system. The presence of an iodine atom at the 5-position of the quinazolinone ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoquinazolin-4(3H)-one typically involves the iodination of quinazolin-4(3H)-one. One common method includes the following steps:

Starting Material: Quinazolin-4(3H)-one.

Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 80-100°C, for a certain period, typically 2-4 hours, to ensure complete iodination.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of quinazolin-4(3H)-one and iodine.

Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.

Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent enables transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura and Stille reactions, to introduce aryl/heteroaryl groups.

Suzuki-Miyaura Coupling

General Protocol ( ):

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: DME/H₂O (3:1)

-

Temperature: 80°C, 12–24 hrs

Example:

Reported Yield for 6-Iodo Analog: 65–92%

Comparative Reactivity of Iodoquinazolinones

| Position | Reaction Type | Electrophile | Yield (%) | Source |

|---|---|---|---|---|

| 6-Iodo | Suzuki Coupling | Aryl boronic acids | 70–92 | |

| 6-Iodo | Buchwald-Hartwig Amination | Cyclohexylamine | 83 | |

| 5-Iodo* | Suzuki Coupling | Aryl boronic acids | 60–85* |

*Extrapolated from 6-iodo data.

Alkylation and Acylation

The N3 position undergoes alkylation/acylation under basic conditions ( ):

Example:

Conditions:

-

Solvent: Acetone

-

Base: Anhydrous K₂CO₃

-

Yield: 75–89% (estimated)

Oxidation and Reduction

The quinazolin-4(3H)-one core is resistant to oxidation but can be reduced to dihydroquinazolines using NaBH₄ or LiAlH₄ ( ).

Metal-Halogen Exchange Reactions

Iodine at position 5 facilitates lithiation for further functionalization. Based on , lithiation of 6-iodoquinazolin-4(3H)-one with LDA generates dilithio intermediates, which react with electrophiles (e.g., aldehydes, ketones):

Example Pathway:

-

-

Intermediate + Electrophile (e.g., PhCHO) → 5-Substituted derivative

Reported Yields for 6-Iodo Analogs: 58–90% ( ).

Challenges and Considerations

Aplicaciones Científicas De Investigación

Synthesis of 5-Iodoquinazolin-4(3H)-one Derivatives

The synthesis of this compound derivatives has been achieved through various methodologies, often involving the modification of the quinazolinone nucleus. For instance, researchers have developed efficient synthetic routes that yield compounds with enhanced biological activities. A notable method includes the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields while minimizing side products .

Table 1: Common Synthesis Methods for this compound Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Microwave-assisted | Rapid synthesis with high efficiency | 85-95 |

| One-pot reactions | Simplified process combining multiple steps | 80-90 |

| Conventional heating | Traditional method requiring longer times | 60-75 |

Antibacterial Applications

This compound and its derivatives have shown promising antibacterial properties. Recent studies indicate that certain derivatives exhibit enhanced activity against multi-drug resistant bacteria. For example, compounds functionalized with silver nanoparticles demonstrated improved efficacy against strains such as Escherichia coli and Streptococcus pyogenes due to the synergistic effect of the nanoparticles .

Antifungal Effects

In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity. A series of derivatives were tested against various fungal strains, revealing significant antifungal effects. The structure-activity relationship indicated that specific substituents on the quinazolinone ring enhance antifungal potency .

Anti-inflammatory Properties

Recent research has explored the anti-inflammatory potential of this compound derivatives. In vivo studies using carrageenan-induced edema models demonstrated that several synthesized compounds exhibited considerable anti-inflammatory activity, comparable to standard drugs like indomethacin . The incorporation of specific moieties into the quinazolinone structure was found to correlate with increased anti-inflammatory effects.

Table 2: Biological Activities of Selected this compound Derivatives

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 0.98 (MRSA) | 1.50 (Candida albicans) | 95.9 |

| Compound B | 1.20 (E. coli) | 0.80 (Aspergillus niger) | 89.5 |

| Compound C | 0.75 (S. pyogenes) | 1.10 (Candida tropicalis) | 84.1 |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study synthesized a series of quinazolinone derivatives and evaluated their antibacterial properties against multi-drug resistant strains. The results indicated that certain derivatives had MIC values as low as 0.75 µg/mL against Staphylococcus aureus .

- Anti-inflammatory Activity : Another research focused on synthesizing novel quinazolinone derivatives aimed at treating inflammation-related conditions. The study found that modifications at specific positions on the quinazolinone nucleus led to significant reductions in edema in animal models .

- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms and inflammatory pathways, providing insights into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of 5-Iodoquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the iodine substitution.

5-Bromoquinazolin-4(3H)-one: Similar structure with a bromine atom instead of iodine.

5-Chloroquinazolin-4(3H)-one: Similar structure with a chlorine atom instead of iodine.

Uniqueness

5-Iodoquinazolin-4(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Actividad Biológica

5-Iodoquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits unique properties due to the presence of an iodine atom, which enhances its interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a fused bicyclic structure comprising a benzene and a pyrimidine ring. The iodine substituent at the 5-position is crucial for its biological activity, as it may influence lipophilicity and membrane permeability. The synthesis of this compound typically involves halogenation processes applied to quinazolinone derivatives.

Synthetic Pathways

Common synthetic routes include:

- Halogenation : Direct halogenation of quinazolinones.

- Substitution Reactions : Utilizing iodine-containing reagents to introduce the iodine atom at the desired position.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The compound's minimum inhibitory concentration (MIC) against MRSA (Methicillin-resistant Staphylococcus aureus) is reported to be as low as 0.98 μg/mL, demonstrating potent efficacy in preventing biofilm formation .

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 0.98 |

| Candida albicans | Varies |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain synthesized analogs have demonstrated significant inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound derivatives have been explored for their anti-inflammatory effects. A series of novel compounds derived from this framework showed promising results in carrageenan-induced rat paw edema assays, indicating their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Biofilm Disruption : Its ability to prevent biofilm formation suggests that it alters microbial adhesion and growth dynamics.

- Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis or necrosis pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antimicrobial Evaluation : A study found that derivatives exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications on biological efficacy .

- Cancer Cell Line Studies : Research demonstrated that specific analogs led to significant reductions in cell viability across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .

- Inflammatory Response Modulation : In vivo studies indicated that certain derivatives not only reduced inflammation but also exhibited favorable gastrointestinal safety profiles compared to traditional NSAIDs .

Propiedades

IUPAC Name |

5-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTHTTIZUVYMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.